
(S)-4-Methyl-2-(2-(methylthio)nicotinamido)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-Methyl-2-(2-(methylthio)nicotinamido)pentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nicotinamido group and a methylthio substituent. It is of interest due to its potential biological activities and its role in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Methyl-2-(2-(methylthio)nicotinamido)pentanoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the nicotinamido group, followed by the introduction of the methylthio substituent. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce waste. The optimization of reaction conditions, such as temperature, pressure, and pH, is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions
(S)-4-Methyl-2-(2-(methylthio)nicotinamido)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of the methylthio group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
(S)-4-Methyl-2-(2-(methylthio)nicotinamido)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-4-Methyl-2-(2-(methylthio)nicotinamido)pentanoic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
相似化合物的比较
Similar Compounds
Nicotinamide: Shares the nicotinamido group but lacks the methylthio substituent.
Methylthioacetic acid: Contains the methylthio group but lacks the nicotinamido group.
4-Methyl-2-nicotinamido-pentanoic acid: Similar structure but without the methylthio group.
Uniqueness
(S)-4-Methyl-2-(2-(methylthio)nicotinamido)pentanoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
分子式 |
C13H18N2O3S |
|---|---|
分子量 |
282.36 g/mol |
IUPAC 名称 |
(2S)-4-methyl-2-[(2-methylsulfanylpyridine-3-carbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C13H18N2O3S/c1-8(2)7-10(13(17)18)15-11(16)9-5-4-6-14-12(9)19-3/h4-6,8,10H,7H2,1-3H3,(H,15,16)(H,17,18)/t10-/m0/s1 |
InChI 键 |
QCNUVPGFTRHRMH-JTQLQIEISA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=C(N=CC=C1)SC |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=C(N=CC=C1)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 5-bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B11752286.png)
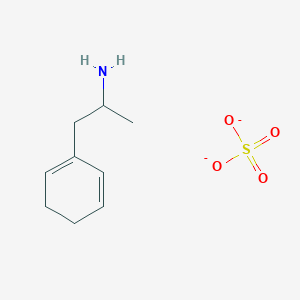
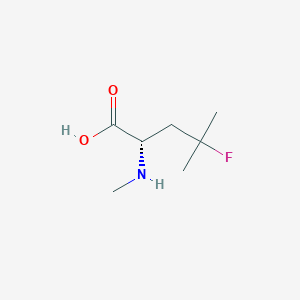
![[2-({2-[(Tert-butyldimethylsilyl)oxy]ethyl}sulfanyl)phenyl]methanol](/img/structure/B11752301.png)

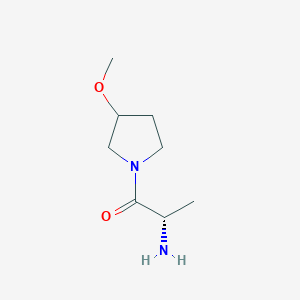
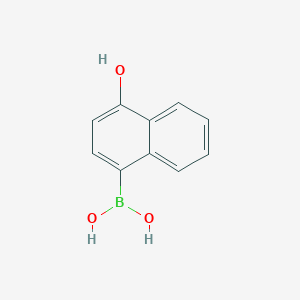
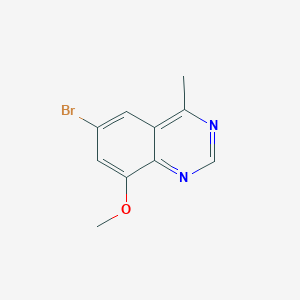
![{[(1H-indol-3-yl)methylidene]amino}thiourea](/img/structure/B11752337.png)
![(2R,3S)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxy-pyrrolidine-2-carbonitrile](/img/structure/B11752344.png)


